molecular formula C11H19N3S B11547475 Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone

Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone

Cat. No.: B11547475
M. Wt: 225.36 g/mol
InChI Key: FFVDDDDYYODYEL-LCYFTJDESA-N
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Description

{[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a Diels-Alder reaction followed by functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA could be explored for its potential pharmacological properties. Studies may focus on its efficacy and safety as a drug candidate.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA stands out due to its unique bicyclic structure and the presence of the thiourea group

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

[(Z)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea

InChI

InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9-

InChI Key

FFVDDDDYYODYEL-LCYFTJDESA-N

Isomeric SMILES

CC1C\2CC(C1(C)C)C/C2=N/NC(=S)N

Canonical SMILES

CC1C2CC(C1(C)C)CC2=NNC(=S)N

Origin of Product

United States

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